REACTION_CXSMILES
|
[Cu][C:2]#[N:3].Br[C:5]1[CH:6]=[CH:7][C:8]2[S:12][CH:11]=[C:10]([CH3:13])[C:9]=2[CH:14]=1>CN1CCCC1=O>[C:2]([C:5]1[CH:6]=[CH:7][C:8]2[S:12][CH:11]=[C:10]([CH3:13])[C:9]=2[CH:14]=1)#[N:3]
|
Name
|
copper (I) cyanide
|
Quantity
|
0.569 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
1.179 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C(=CS2)C)C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 180°-190° C. for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This was then partitioned between ether (75 ml) and ammonia solution (75 ml)
|
Type
|
CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
WASH
|
Details
|
washed with more ammonia solution (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC2=C(C(=CS2)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.81 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |